molecular formula C13H21NO3 B1397102 tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 882036-78-4

tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1397102
CAS No.: 882036-78-4
M. Wt: 239.31 g/mol
InChI Key: XYJAVZBRKJTDTI-FGWVZKOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with a complex structure . It is related to other compounds such as “tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate” and "tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate" .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, featuring a bicyclic structure with a carboxylate functional group .

Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate has been synthesized and studied for its molecular structure. The compound was characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry, and its structure was determined via single crystal X-ray diffraction analysis. This research contributes to understanding the compound's molecular configuration, which is critical in scientific research applications (Moriguchi et al., 2014).

Enantioselective Synthesis

The compound plays a crucial role in the enantioselective synthesis of various chemical entities. For instance, it has been utilized in synthesizing benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for CCR2 antagonists. The process involved an iodolactamization step, which is significant in producing highly functionalized compounds (Campbell et al., 2009).

Asymmetric Synthesis Applications

The compound has been instrumental in the asymmetric synthesis of various pharmacologically important molecules. For example, it has been used in the synthesis of stemofoline, a potential precursor for various bioactive compounds. This application highlights the compound's versatility in synthesizing complex molecular structures (Thomas & Vickers, 2009).

Potential Metabolites Synthesis

It has been used in the synthesis of potential hydroxy metabolites of brain imaging agents, demonstrating its utility in the development of diagnostic tools and medical imaging techniques (Andersen et al., 1997).

Combinatorial Chemistry

The compound has also found applications in combinatorial chemistry, specifically in the synthesis of benztropine analogues and their evaluation as monoamine transporter inhibitors. This showcases its potential in drug discovery and the development of new therapeutic agents (Pedersen et al., 2004).

Mechanism of Action

The mechanism of action of “tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate” is not clear from the available resources .

Safety and Hazards

The safety and hazards associated with “tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate” are not clear from the available resources .

Future Directions

The future directions for research on “tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate” are not clear from the available resources .

Properties

IUPAC Name

tert-butyl (1R,5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h8-11H,4-7H2,1-3H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJAVZBRKJTDTI-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate was reacted in the presence of diisobutyl aluminum hydride in tetrahydrofuran to produce tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 3
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 4
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 5
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.